molecular formula C25H22N3O3P B4329258 N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine

N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine

Cat. No. B4329258
M. Wt: 443.4 g/mol
InChI Key: TYNLJWIICXUKHG-UHFFFAOYSA-N
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Description

N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine, also known as DPP6, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting subject for further study.

Mechanism of Action

The mechanism of action of N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine involves its interaction with voltage-gated potassium channels, specifically the Kv4 family of channels. N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine binds to the extracellular domain of these channels, modulating their activity and altering the kinetics of channel opening and closing. This results in a decrease in neuronal excitability and a reduction in the frequency and amplitude of action potentials.
Biochemical and Physiological Effects:
N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine has been found to have a variety of biochemical and physiological effects, including the modulation of potassium channel activity, the regulation of neuronal excitability, and the reduction of action potential frequency and amplitude. Additionally, N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine has been found to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine in lab experiments is its specificity for Kv4 channels, which allows for targeted modulation of neuronal excitability. However, one limitation of using N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine, including:
1. Further exploration of its potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
2. Investigation of its anxiolytic effects and potential applications in the treatment of anxiety disorders.
3. Development of more potent analogs of N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine for use in lab experiments and potential therapeutic applications.
4. Exploration of its potential interactions with other ion channels and neurotransmitter systems.
In conclusion, N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its interaction with voltage-gated potassium channels and modulation of neuronal excitability make it an interesting subject for further study. Future research may focus on its potential therapeutic applications and the development of more potent analogs for use in lab experiments.

Scientific Research Applications

N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to interact with voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. By modulating the activity of these channels, N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine may have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

N-[diphenylphosphoryl-(4-nitrophenyl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N3O3P/c1-19-9-8-14-24(26-19)27-25(20-15-17-21(18-16-20)28(29)30)32(31,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-18,25H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLJWIICXUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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